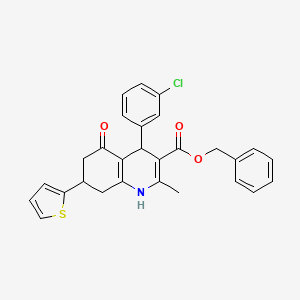![molecular formula C21H18Cl2N2O3 B11082161 4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide](/img/structure/B11082161.png)
4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 2,6-dichlorobenzyl group, a methoxy group, and a 6-methyl-2-pyridyl group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde: This intermediate can be synthesized by reacting 2,6-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoic acid: The aldehyde group in the intermediate is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Formation of this compound: The carboxylic acid is then converted to the final benzamide compound by reacting with 6-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and pyridyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18Cl2N2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-13-5-3-8-20(24-13)25-21(26)14-9-10-18(19(11-14)27-2)28-12-15-16(22)6-4-7-17(15)23/h3-11H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
QDHBQNGTQHDWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11082084.png)
![2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate](/img/structure/B11082086.png)
![N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11082094.png)
![1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11082101.png)
![{4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B11082105.png)
![1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B11082106.png)

![Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11082134.png)
![17-(2-Hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11082139.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11082152.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]isonicotinamide](/img/structure/B11082153.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B11082156.png)
![(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide](/img/structure/B11082160.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide](/img/structure/B11082162.png)
